molecular formula C14H11ClN2O3 B5709169 N-(4-chlorobenzyl)-4-nitrobenzamide

N-(4-chlorobenzyl)-4-nitrobenzamide

Cat. No.: B5709169
M. Wt: 290.70 g/mol
InChI Key: DBGGDPXHDVDKQC-UHFFFAOYSA-N
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Description

Background of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives represent a significant and versatile class of organic compounds that are the subject of extensive study in medicinal and materials chemistry. mdpi.comresearchgate.net The core benzamide structure, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a privileged scaffold for developing new therapeutic agents. rsc.orgmdpi.com These compounds are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory properties. mdpi.comnih.gov The amide linkage is a key structural feature present in many biologically active molecules, offering stability and the capacity for hydrogen bonding, which is crucial for interacting with biological targets like proteins and enzymes. rsc.org Researchers continue to synthesize and evaluate novel benzamide derivatives, exploring how different substituents on the aromatic rings can modulate their biological and physical properties. researchgate.netnih.gov

Strategic Significance of Nitro and Halogen Substituents in Molecular Design

The incorporation of nitro (NO₂) and halogen (e.g., chlorine, Cl) groups into a molecule is a deliberate strategy in modern drug design used to enhance or modify its function. mdpi.com The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's electronic properties, reactivity, and potential for biological interactions, such as redox reactions. mdpi.com It is a key component in various therapeutic agents, including antimicrobial and anticancer drugs. mdpi.comresearchgate.net

Halogen atoms, particularly chlorine, are frequently introduced to modify a compound's lipophilicity, which affects its absorption, distribution, and metabolism in biological systems. nist.gov Furthermore, halogens can participate in specific non-covalent interactions known as halogen bonds, which can enhance the binding affinity and selectivity of a drug for its target protein. mdpi.com The strategic placement of these substituents can lead to improved potency and pharmacokinetic profiles. mdpi.com

Rationale for Comprehensive Investigation of N-(4-chlorobenzyl)-4-nitrobenzamide

The compound this compound is a molecule of significant interest due to its unique combination of structural features. It integrates the established benzamide core with both a nitro group and a chloro-substituted benzyl (B1604629) moiety. The rationale for its investigation stems from the following points:

Synergistic Effects: The presence of both the electron-withdrawing nitro group on the benzoyl ring and the 4-chloro substituent on the benzyl ring could lead to synergistic or unique biological activities not observed in simpler analogues.

Structural Analogy to Bioactive Compounds: The core structure is related to other benzamides that have shown promise as enzyme inhibitors or anticancer agents. researchgate.netnih.gov For instance, derivatives of 4-nitrobenzamide (B147303) and compounds containing the 4-chlorobenzyl group have been individually investigated for their biological relevance. mdpi.com

Physicochemical Properties: The combination of the polar nitro group and the lipophilic chlorobenzyl group imparts a distinct balance of properties that may influence its solubility, membrane permeability, and interaction with molecular targets.

Overview of Principal Research Avenues and Scholarly Objectives

A comprehensive investigation of this compound would logically pursue several key research avenues. The primary objectives would be to synthesize the compound efficiently, characterize its structure definitively, and evaluate its potential biological activities. Key research avenues include:

Chemical Synthesis: Developing a reliable and high-yield synthetic route to produce the pure compound. A common approach would be the acylation of (4-chlorophenyl)methanamine with 4-nitrobenzoyl chloride. mdpi.com

Structural and Spectroscopic Analysis: Utilizing techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry to confirm the molecular structure. Single-crystal X-ray diffraction would provide definitive information on its three-dimensional conformation and intermolecular interactions in the solid state.

Biological Evaluation: Screening the compound for various biological activities, guided by the known properties of related benzamides. This would include assays for antimicrobial, antifungal, and anticancer activity. researchgate.netmdpi.com Further studies could explore its potential as an inhibitor of specific enzymes.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-12-5-1-10(2-6-12)9-16-14(18)11-3-7-13(8-4-11)17(19)20/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGGDPXHDVDKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Historical Evolution of N-Substituted Benzamide (B126) Synthesis

The journey to modern amide synthesis began with foundational methods that, while effective, often required harsh conditions or stoichiometric activators. Early approaches included the direct thermal condensation of carboxylic acids and amines, which is generally limited to simple substrates due to the high temperatures required. A significant advancement was the aminolysis of esters, particularly activated esters derived from phenols with electron-withdrawing groups, which facilitated the reaction under milder conditions. umich.edu

The fundamental principle of most amide coupling reactions involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. researchgate.net The development of the Schotten-Baumann reaction, which utilizes an acid chloride and an amine under basic conditions, represented a major leap forward, allowing for rapid and high-yielding amide bond formation at room temperature. mdpi.com This method, along with the use of acid anhydrides, became a standard for decades. masterorganicchemistry.com

In the mid-20th century, the demands of peptide synthesis spurred the development of a vast array of "coupling reagents." These reagents, such as carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium salts (e.g., HATU), activate the carboxylic acid in situ, avoiding the need to isolate the more reactive acid chloride. umich.eduresearchgate.netucl.ac.uk These methods offered greater functional group tolerance and milder conditions but are stoichiometric processes that generate significant chemical waste. ucl.ac.ukcatalyticamidation.info This has led to the contemporary focus on developing catalytic direct amidation reactions, which represent a greener and more atom-economical approach to this vital transformation. catalyticamidation.infoacs.org

Targeted Synthetic Approaches for N-(4-chlorobenzyl)-4-nitrobenzamide

The most direct and logical pathway for the synthesis of this compound involves the coupling of 4-nitrobenzoic acid with 4-chlorobenzylamine. The core challenge lies in activating the carboxylic acid moiety of 4-nitrobenzoic acid to facilitate the nucleophilic attack by the amine group of 4-chlorobenzylamine.

A variety of strategies can be employed to facilitate the amidation between 4-nitrobenzoic acid and 4-chlorobenzylamine. These range from classical stoichiometric activation to modern catalytic systems.

A common and highly effective method is the conversion of 4-nitrobenzoic acid to its more reactive acid chloride derivative, 4-nitrobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). nih.govnanobioletters.com The resulting 4-nitrobenzoyl chloride can then be reacted directly with 4-chlorobenzylamine, usually in the presence of a base like triethylamine (B128534) or pyridine to neutralize the HCl byproduct, in a Schotten-Baumann type reaction. mdpi.comresearchgate.net

Alternatively, a wide range of coupling reagents can be used for the direct, one-pot reaction of the carboxylic acid and amine. These reagents avoid the isolation of the acyl chloride and are widely used in pharmaceutical chemistry. ucl.ac.uk

More recently, catalytic methods that promote the direct condensation of the carboxylic acid and amine with the extrusion of water have been developed. These methods are more environmentally benign as their only byproduct is water. catalyticamidation.info Boron-based catalysts, such as boric acid and various arylboronic acids, have shown effectiveness, often requiring azeotropic removal of water. ucl.ac.ukrsc.org Transition metal catalysts based on titanium, zirconium, copper, and ruthenium have also been reported for direct amidation. rsc.orgresearchgate.netrsc.orgresearchgate.net

Table 1: Comparison of Synthetic Systems for Amide Bond Formation

Activation Method Reagent/Catalyst Example Typical Conditions Advantages Disadvantages
Acid Chloride Thionyl Chloride (SOCl₂) Two steps; often in DCM or Toluene High reactivity, high yield Harsh reagents, generates HCl, requires stoichiometric base
Coupling Reagent HATU, EDC One-pot; DCM or DMF, room temp. Mild, high functional group tolerance Stoichiometric waste, high cost of reagents
Boron Catalyst Phenylboronic Acid High temp. (e.g., Toluene reflux) Catalytic, generates only water High temperatures, may require water removal
Metal Catalyst Ti(OⁱPr)₄, Cu(I) salts Varies; often requires heat Catalytic, some are highly efficient Potential metal contamination, cost

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound.

Temperature: Reactions involving pre-formed acid chlorides are typically rapid and can be conducted at temperatures ranging from 0 °C to room temperature to control reactivity and minimize side reactions. nanobioletters.com One-pot couplings with reagents like HATU or EDC also proceed efficiently at room temperature. Catalytic direct amidations, however, often require elevated temperatures (80-120 °C or higher) to drive the dehydration process. rsc.orgnih.gov

Solvent Effects: The choice of solvent is critical. For acid chloride-based routes and many coupling reactions, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or ethyl acetate are preferred to avoid reaction with the solvent. mdpi.comnanobioletters.com Dimethylformamide (DMF) is also a common solvent due to its high polarity and ability to dissolve a wide range of substrates, though it can be difficult to remove. nih.gov For catalytic reactions that require water removal, non-polar solvents that form an azeotrope with water, such as toluene or xylene, are often employed. researchgate.net

Stoichiometry: In the synthesis of this compound, using a slight excess (1.1 to 1.2 equivalents) of either the amine or the activated acid can help drive the reaction to completion. When using an acid chloride, an equimolar or slight excess of a non-nucleophilic base (e.g., triethylamine) is necessary to scavenge the generated HCl. mdpi.com For coupling reagents, they are typically used in slight stoichiometric excess.

Table 2: Illustrative Reaction Parameters for N-Substituted Benzamide Synthesis

Parameter Acid Chloride Route mdpi.comnanobioletters.com Coupling Reagent Route nih.gov Catalytic Route researchgate.net
Reactants Acyl Chloride, Amine Carboxylic Acid, Amine Carboxylic Acid, Amine
Reagent/Catalyst Triethylamine (Base) EDC/HOBt ZrCl₄-based catalyst
Solvent Dichloromethane (DCM) Dimethylformamide (DMF) Toluene
Temperature 0 °C to Room Temp. Room Temperature Reflux / Ultrasonic Irradiation
Stoichiometry ~1 eq. Acyl Chloride, ~1 eq. Amine, ~1.2 eq. Base ~1 eq. Acid, ~1.2 eq. Amine, ~1.2 eq. Coupling Agent ~1 eq. Acid, ~1.2 eq. Amine, ~10 mg catalyst

Achieving high yield and selectivity in the synthesis of this compound relies on careful control of the reaction.

Selectivity: The primary selectivity challenge is to ensure the formation of the amide bond without unwanted side reactions. The chosen synthetic route inherently provides this selectivity. By activating the carboxylic acid of 4-nitrobenzoic acid first (either by forming the acid chloride or through a coupling agent), its electrophilicity is greatly enhanced, ensuring it is the site of attack by the nucleophilic 4-chlorobenzylamine. The nitro and chloro substituents on the aromatic rings are stable under these conditions.

Yield Enhancement: Maximizing yield involves several standard laboratory practices. rochester.edu Using high-purity starting materials (4-nitrobenzoic acid and 4-chlorobenzylamine) is fundamental. For reactions sensitive to water, such as those involving acid chlorides or certain catalysts, ensuring anhydrous (dry) conditions by using dried solvents and glassware is critical. Efficient stirring ensures the reaction mixture is homogeneous, and careful monitoring of the reaction progress (e.g., by Thin Layer Chromatography, TLC) allows the reaction to be stopped at the optimal time. Finally, a proper workup and purification procedure, such as washing with dilute acid and base to remove unreacted starting materials and byproducts, followed by recrystallization or column chromatography, is essential to isolate the pure product. nanobioletters.com

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanism is key to controlling and optimizing the synthesis of this compound. The formation of the amide bond proceeds through a nucleophilic acyl substitution pathway. libretexts.org

The central event in the formation of this compound is the attack of the nitrogen atom of 4-chlorobenzylamine on the electrophilic carbonyl carbon of the activated 4-nitrobenzoic acid. libretexts.org

This attack breaks the carbonyl π-bond and forms a new carbon-nitrogen bond, resulting in a short-lived, high-energy tetrahedral intermediate . libretexts.orglibretexts.org In this intermediate, the former carbonyl carbon is sp³-hybridized, and the former carbonyl oxygen carries a negative charge.

The fate of this tetrahedral intermediate determines the outcome of the reaction. For the reaction to be successful, a leaving group must be expelled to allow the stable carbonyl group to reform.

When using 4-nitrobenzoyl chloride , the leaving group is a chloride ion (Cl⁻), which is an excellent leaving group. The collapse of the tetrahedral intermediate and expulsion of Cl⁻ is rapid and irreversible.

When using a coupling reagent like DCC , the carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate . umich.edumasterorganicchemistry.com This intermediate has a very good leaving group (dicyclohexylurea). The amine attacks the carbonyl carbon of this intermediate, forming a tetrahedral species which then collapses to yield the amide and the urea byproduct.

In some catalytic systems or under superacidic conditions, more complex intermediates can be involved. For example, in the presence of a Brønsted superacid, amides can be protonated to form reactive dicationic electrophiles that can participate in acyl-transfer reactions. nih.govacs.org However, for the standard synthetic routes to this compound, the neutral tetrahedral intermediate is the key species on the reaction pathway.

Stereochemical Considerations in Amide Bond Formation

The formation of an amide bond is a cornerstone of organic synthesis. numberanalytics.com In the specific synthesis of this compound, the primary reactants are typically 4-nitrobenzoic acid (or an activated derivative like 4-nitrobenzoyl chloride) and 4-chlorobenzylamine. Neither of these starting materials possesses a chiral center at the reaction site. The carbonyl carbon of the carboxylic acid and the nitrogen atom of the amine are both achiral.

Consequently, the direct amide bond formation to produce this compound does not create a new stereocenter. The resulting amide product is achiral. Therefore, under standard synthetic conditions, stereochemical control in terms of enantioselectivity or diastereoselectivity is not a primary concern for this specific molecule.

However, it is crucial to consider hypothetical scenarios where stereochemistry would become paramount. If either the carboxylic acid or the amine starting material contained a pre-existing chiral center, particularly near the reacting functional group, the reaction conditions would need to be carefully controlled to prevent racemization—the loss of stereochemical integrity. numberanalytics.com This is a well-documented challenge in fields like peptide synthesis, where amino acids are chiral. numberanalytics.com Coupling reagents and reaction conditions are often selected to minimize this risk. organic-chemistry.org While not directly applicable to the standard synthesis of this compound, this highlights a fundamental principle of amide synthesis.

Principles of Green Chemistry Applied to this compound Synthesis

The application of green chemistry principles to amide bond formation is a significant focus of modern chemical research, driven by the need to reduce waste and minimize the use of hazardous substances. nih.govsigmaaldrich.com The synthesis of this compound provides a model case for implementing these principles, moving away from traditional methods that often generate considerable waste. sigmaaldrich.comnih.gov

Development of Solvent-Free or Environmentally Benign Reaction Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are major contributors to process waste and environmental impact. researchgate.net

Solvent-Free Approaches: Mechanochemistry, which utilizes mechanical force to drive reactions, has emerged as a powerful solvent-free technique. researchgate.net For instance, the synthesis of the related compound N-(2,2-diphenylethyl)-4-nitrobenzamide has been successfully achieved using a shaker-type ball mill, reacting the amine and acyl chloride directly in the absence of a solvent. mdpi.com This method offers an environmentally friendly, safer, and efficient pathway that could be directly applicable to the synthesis of this compound. mdpi.com

Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to using "green" solvents. Water is an ideal choice due to its non-toxic and non-flammable nature. organic-chemistry.org Research has shown that some amidation reactions can be performed in water, sometimes facilitated by surfactants to create micelles that act as microreactors. ucl.ac.uk Other greener solvent alternatives to hazardous options like dichloromethane (DCM) or dimethylformamide (DMF) include ethyl acetate and 1,2-dimethoxyethane. researchgate.netucl.ac.uk Resonant acoustic mixing (RAM) is another innovative technique that has been used for amide bond formation in green solvents, showing high conversion rates under mild conditions. researchgate.net

A comparative table of potential reaction systems is presented below.

Reaction SystemDescriptionPotential Advantages for Synthesis
Mechanochemical (Ball Milling) Reaction is induced by mechanical grinding of solid reactants.Eliminates solvent waste, can lead to faster reaction times and higher yields.
Aqueous Systems Uses water as the reaction medium, potentially with surfactants.Environmentally benign, low cost, non-flammable.
Green Solvents (e.g., Ethyl Acetate) Utilizes solvents with a better environmental, health, and safety profile.Reduces toxicity and environmental impact compared to traditional hazardous solvents.
Resonant Acoustic Mixing (RAM) Uses low-frequency acoustic energy to mix reactants efficiently.Enables rapid reactions in minimal solvent with high conversion rates. researchgate.net

Implementation of Recoverable and Reusable Catalysts

Catalytic methods for amide synthesis are inherently greener than stoichiometric coupling reagents because they are used in small amounts and can, in principle, be recycled. sigmaaldrich.com The development of catalysts that can be easily recovered and reused is a major goal. doaj.org

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their separation from the reaction mixture through simple filtration. doaj.orgnumberanalytics.com Examples include:

Silica-based catalysts: Thermally pre-treated silica gel has been shown to efficiently catalyze amide bond formation. researchgate.net

Polymer-supported catalysts: Attaching a catalytic molecule, such as a boronic acid, to a solid polymer support allows for its recovery and reuse. researchgate.net

Biopolymer-based catalysts: Novel catalysts, such as piperazine supported in agar–agar gel, have been developed as inexpensive, metal-free, and recoverable options for related syntheses. nih.gov

Biocatalysts: Enzymes, such as lipases and amidases, offer a highly selective and environmentally friendly route to amides. nih.gov They operate under mild conditions (neutral pH, lower temperatures) and can be immobilized on solid supports, allowing for their recovery and reuse, making them suitable for large-scale production. numberanalytics.comnih.gov

Homogeneous Catalysts with Recovery Systems: While traditional homogeneous catalysts are difficult to separate, some modern systems are designed for recovery. For example, certain boronic acid catalysts can be precipitated out of the reaction mixture after completion and reused. mdpi.com

Catalyst TypeExampleKey AdvantagesPotential for Reuse
Heterogeneous Inorganic Silica Gel, H-MontmorilloniteLow cost, simple filtration for recovery, robust. researchgate.netnih.govCan often be regenerated by heating and reused multiple times. researchgate.net
Heterogeneous Organic Polymer-supported boronic acidCombines catalytic activity with ease of separation. researchgate.netRecoverable by filtration and can be reused.
Biocatalysts Immobilized LipaseHigh selectivity, mild reaction conditions, biodegradable. nih.govImmobilization allows for easy recovery and multiple reuse cycles.
Homogeneous Recoverable Bifunctional boronic acidsHigh activity and selectivity. rsc.orgCan be designed to precipitate for recovery and reuse. mdpi.com

Atom Economy and Process Mass Intensity (PMI) Assessments

Quantitative metrics are essential for evaluating the "greenness" of a chemical process. Atom Economy (AE) and Process Mass Intensity (PMI) are two of the most widely used metrics. primescholars.comacsgcipr.org

Atom Economy (AE): Introduced by Barry Trost, Atom Economy measures the efficiency of a reaction in converting the mass of all starting materials into the mass of the desired product. primescholars.com It assumes 100% yield and is calculated as:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the direct amidation synthesis of this compound:

C₇H₈ClN (4-chlorobenzylamine) + C₇H₅NO₄ (4-nitrobenzoic acid) → C₁₄H₁₁ClN₂O₃ (Product) + H₂O (Byproduct)

CompoundFormulaMolecular Weight ( g/mol )
4-chlorobenzylamineC₇H₈ClN141.60
4-nitrobenzoic acidC₇H₅NO₄167.12
Total Reactants 308.72
This compoundC₁₄H₁₁ClN₂O₃290.70
WaterH₂O18.02

Atom Economy Calculation: AE = (290.70 / 308.72) x 100 = 94.2%

This high theoretical atom economy is characteristic of condensation reactions. However, it does not account for poor yields, excess reagents, or waste from solvents and purification, which is where PMI becomes critical. primescholars.com

Process Mass Intensity (PMI): PMI provides a more holistic view of the process efficiency by considering all materials used—reactants, reagents, solvents, and processing aids—relative to the mass of the final product. acsgcipr.orgacsgcipr.org

PMI = Total Mass in a Process (Reactants, Solvents, etc.) / Mass of Final Product

A lower PMI indicates a greener, more efficient process, with an ideal value of 1. walisongo.ac.id Pharmaceutical processes historically have very high PMIs. A hypothetical PMI assessment for two synthetic routes to this compound illustrates the potential for green chemistry to dramatically reduce waste.

ParameterRoute A: Traditional (Acid Chloride)Route B: Green (Catalytic)
Reactants 4-nitrobenzoyl chloride (1.1 eq), 4-chlorobenzylamine (1.0 eq)4-nitrobenzoic acid (1.0 eq), 4-chlorobenzylamine (1.05 eq)
Catalyst None (uses stoichiometric base like triethylamine)Boronic acid (0.05 eq)
Solvent Dichloromethane (DCM), 10 L/kg productToluene (with azeotropic removal of water), 4 L/kg product
Workup Aqueous washes (HCl, NaHCO₃), brine, drying agent (Na₂SO₄), solvent for chromatographyFiltration of catalyst, precipitation of product, minimal washing
Assumed Yield 85%95%
Estimated PMI ~50-100 ~5-15 ucl.ac.uk

This comparison highlights that the major contributor to high PMI is often the large volume of solvents used in the reaction and subsequent purification steps. ucl.ac.uk By adopting catalytic methods and optimizing workup procedures, the PMI for the synthesis of this compound can be significantly improved, aligning with the core objectives of green chemistry. acsgcipr.org

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies

A search for single-crystal X-ray diffraction studies on N-(4-chlorobenzyl)-4-nitrobenzamide did not yield any specific published structures in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories. Consequently, information regarding its molecular geometry, crystal packing, and potential polymorphism from this technique is not available.

High-Resolution Spectroscopic Investigations for Structural Elucidation

Detailed, peer-reviewed spectroscopic data for this compound is not present in the available literature. While spectra for its precursors (4-nitrobenzoyl chloride and 4-chlorobenzylamine) and related analogs exist, specific, verified data for the final compound could not be located.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

The electronic absorption spectrum of this compound is dictated by the presence of two primary chromophores: the 4-nitrobenzoyl group and the 4-chlorobenzyl group. The interaction of these systems through the amide linkage influences the electronic transitions, which are observable in the UV-Vis region. The spectrum is primarily characterized by intense absorptions arising from π → π* transitions within the aromatic rings and the conjugated amide and nitro groups.

Table 1: Representative UV-Vis Absorption Data

Chromophore SystemExpected λmax (nm)Transition Type
4-Nitrobenzoyl~289π → π
Benzoyl~239π → π

Mass Spectrometry: Elucidation of Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry provides critical information for the structural elucidation of this compound by revealing its molecular weight and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the precise elemental composition. The calculated monoisotopic mass of this compound (C₁₄H₁₁ClN₂O₃) is 290.0458 Da.

The primary fragmentation of N-benzylacetamide and related benzamides in mass spectrometry typically involves the cleavage of the amide bond. researchgate.netsci-hub.se For this compound, the most likely fragmentation pathway under electron ionization (EI) or electrospray ionization (ESI) is the cleavage of the C-N bond of the amide linkage. This cleavage results in two main diagnostic fragment ions.

Fragmentation Pathway 1: This pathway involves the formation of the 4-nitrobenzoyl cation. This highly resonance-stabilized ion is expected at a mass-to-charge ratio (m/z) of 150. In studies of similar compounds, this (4-nitrobenzylidyne)oxonium cation is a prominent peak. mdpi.com This fragment can undergo further decomposition through the loss of a neutral nitric oxide radical (NO•, 30 Da) to form an ion at m/z 120, followed by the loss of carbon monoxide (CO, 28 Da) to yield a phenyl cation fragment at m/z 92. mdpi.com

Fragmentation Pathway 2: The second major pathway involves the formation of the 4-chlorobenzyl cation following the amide bond cleavage. This fragment would produce a characteristic isotopic pattern in the mass spectrum due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks separated by 2 m/z units: one at m/z 125 corresponding to [C₇H₆³⁵Cl]⁺ and a less intense peak at m/z 127 corresponding to [C₇H₆³⁷Cl]⁺. The presence of this isotopic cluster is a strong indicator of a chlorine-containing fragment.

Table 2: Proposed Mass Spectrometry Fragmentation Data

m/z (Da)Proposed Ion FormulaFragment Identity/Origin
290.0458[C₁₄H₁₁ClN₂O₃]⁺Molecular Ion
150[C₇H₄NO₃]⁺4-Nitrobenzoyl cation mdpi.com
125 / 127[C₇H₆Cl]⁺4-Chlorobenzyl cation
120[C₇H₄O₂]⁺[m/z 150 - NO]⁺ mdpi.com
92[C₆H₄]⁺[m/z 120 - CO]⁺ mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These calculations can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations can provide valuable information about the electronic properties and reactivity of this compound.

Key electronic properties that can be calculated using DFT include the total energy, dipole moment, and the distribution of electronic charge. From these, various reactivity descriptors can be derived, which help in predicting the chemical behavior of the molecule.

Table 1: Illustrative Reactivity Descriptors from DFT Calculations

DescriptorDefinitionSignificance for this compound
Ionization Potential (I) The minimum energy required to remove an electron from a molecule.Indicates the molecule's ability to donate electrons.
Electron Affinity (A) The energy released when an electron is added to a molecule.Reflects the molecule's ability to accept electrons.
Electronegativity (χ) The tendency of a molecule to attract electrons.Provides insight into the overall polarity and reactivity.
Chemical Hardness (η) A measure of the molecule's resistance to change in its electron distribution.A higher value suggests greater stability.
Chemical Softness (S) The reciprocal of chemical hardness.A higher value indicates higher reactivity.
Electrophilicity Index (ω) A measure of the molecule's ability to act as an electrophile.Helps in understanding reactions with nucleophiles.

Ab Initio Methods for High-Accuracy Molecular Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. youtube.comnih.govrsc.org

For this compound, ab initio calculations could be employed to:

Accurately determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.

Calculate vibrational frequencies, which can be compared with experimental infrared and Raman spectra.

Predict various thermochemical properties such as the enthalpy of formation and Gibbs free energy.

Research on substituted benzamides has utilized ab initio calculations to investigate conformational preferences and the rotational barriers of the phenyl ring. nih.govresearchgate.net Similar calculations on this compound would provide a detailed picture of its structural and energetic landscape.

Analysis of Frontier Molecular Orbitals (FMOs) and Electrostatic Potential Surfaces

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

An analysis of the FMOs of this compound would likely show the HOMO localized on the more electron-rich parts of the molecule, while the LUMO would be concentrated around the electron-deficient nitrobenzamide moiety.

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and carbonyl groups, indicating sites for electrophilic attack, and positive potential around the amide hydrogen.

Conformational Analysis using Potential Energy Surface Scans

The flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. imperial.ac.uklibretexts.org This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time.

Dynamic Conformational Behavior and Flexibility Assessments

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements and conformational changes. An MD simulation of this compound, either in a vacuum or in a solvent, would provide a detailed picture of its flexibility.

By analyzing the trajectory from an MD simulation, one can:

Assess the range of motion of different parts of the molecule.

Identify the most populated conformational states.

Study the intramolecular interactions that stabilize certain conformations.

Exploration of Solvation Effects and Intermolecular Interactions in Solution

A computational study on the solvation effects of this compound would involve the use of quantum mechanical models, such as Density Functional Theory (DFT), often combined with implicit or explicit solvation models. These simulations would aim to understand how the surrounding solvent molecules influence the compound's conformational preferences, electronic structure, and potential for intermolecular interactions. Key areas of investigation would include the analysis of hydrogen bonding capabilities of the amide and nitro groups, as well as the hydrophobic interactions of the aromatic rings.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Mechanistic Focus)

QSAR and QSPR studies are fundamental in medicinal chemistry for predicting the biological activity or physicochemical properties of compounds based on their molecular structure.

For a compound like this compound, a range of molecular descriptors would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure and are categorized as follows:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices (e.g., Kier & Hall connectivity indices), constitutional descriptors (e.g., number of rotatable bonds), and descriptors based on molecular connectivity.

3D Descriptors: Parameters related to the three-dimensional arrangement of the atoms, such as molecular volume, surface area, and shape indices.

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, including dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps.

A hypothetical selection of descriptors for this compound is presented in the table below.

Descriptor CategoryExample DescriptorHypothetical Value (Arbitrary Units)
Constitutional (1D/2D)Molecular Weight290.7 g/mol
Constitutional (1D/2D)Number of Rotatable Bonds3
Topological (2D)Kier Shape Index (Kappa 1)15.4
Geometrical (3D)Molecular Surface Area350 Ų
Quantum Chemical (3D)Dipole Moment4.5 D
Quantum Chemical (3D)HOMO Energy-7.2 eV
Quantum Chemical (3D)LUMO Energy-2.5 eV

This table is for illustrative purposes only, as specific calculated values for this compound are not available in published literature.

Without a dataset of in vitro activity for a series of related compounds including this compound, the development of a predictive QSAR model is not possible. Such a study would typically involve correlating the calculated molecular descriptors with a measured biological activity (e.g., enzyme inhibition, receptor binding affinity) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms.

The interpretation of a QSAR model would reveal which structural features are most influential for the compound's activity. For instance, a model might indicate that higher values of a particular descriptor (e.g., related to the electrostatic potential of the nitro group) are correlated with increased biological activity, while another descriptor (e.g., related to molecular size) might be negatively correlated.

Molecular Docking and Molecular Dynamics Simulation for Mechanistic Insights (Non-Clinical)

Molecular docking and dynamics simulations are powerful tools for visualizing and analyzing the interaction between a small molecule (ligand) and a biological macromolecule (target).

To perform a molecular docking study for this compound, a specific protein target would need to be identified. The docking simulation would then predict the most likely binding pose of the compound within the protein's active site. Analysis of this pose would highlight key interactions, such as:

Hydrogen Bonds: Between the amide N-H or C=O and the nitro O atoms with polar residues in the protein.

Pi-Pi Stacking: Between the aromatic rings of the compound and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Halogen Bonds: The chlorine atom on the benzyl (B1604629) ring could potentially form favorable interactions with electron-rich atoms in the binding pocket.

Hydrophobic Interactions: Involving the non-polar parts of the molecule.

A hypothetical summary of such interactions is shown in the table below.

Interaction TypeLigand Group InvolvedPotential Protein Residue Partner
Hydrogen Bond (Donor)Amide N-HAspartate, Glutamate
Hydrogen Bond (Acceptor)Nitro Group OxygenSerine, Threonine, Lysine
Pi-Pi Stacking4-nitrobenzoyl ringPhenylalanine, Tyrosine
Halogen BondChlorine atomCarbonyl oxygen of backbone
HydrophobicChlorobenzyl groupLeucine, Valine, Isoleucine

This table is purely illustrative and is not based on experimental or simulated data for this compound.

Following docking, molecular dynamics simulations could be run to assess the stability of the predicted binding pose over time and to analyze the flexibility of both the ligand and the protein upon binding.

Energetic Analysis of Binding Interactions

For related compounds, such as a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular docking studies have been conducted to investigate their binding interactions with enzymes like α-glucosidase. nih.gov These studies revealed binding energies ranging from -7.9 to -9.8 kcal/mol, indicating favorable interactions within the enzyme's active site. nih.gov The interactions were characterized by a combination of hydrogen bonding, and hydrophobic interactions. nih.gov However, without similar studies on this compound, a quantitative energetic analysis of its binding profile remains speculative.

Further computational investigations, such as molecular dynamics simulations and free energy perturbation calculations, would be necessary to elucidate the precise energetic landscape of this compound's interactions with potential biological targets.

Computational Prediction of Mechanistic Pathways for Observed Effects

Detailed computational predictions of the mechanistic pathways for the observed biological or chemical effects of this compound are currently limited in the scientific literature. While experimental studies may allude to potential mechanisms, comprehensive theoretical models that map out the reaction coordinates, transition states, and activation energies for its mode of action are not extensively documented.

For instance, studies on similar nitrobenzamide derivatives have utilized techniques like mass spectrometry to propose fragmentation pathways, which can provide insights into the molecule's chemical reactivity. In the case of N-(3-chlorophenethyl)-4-nitrobenzamide, fragmentation was observed to occur via cleavage of the amide bond or the sigma bond adjacent to it. mdpi.com Such experimental findings can serve as a basis for future computational studies to model these reaction pathways and calculate their energetic barriers.

Conclusion

N-(4-chlorobenzyl)-4-nitrobenzamide is a synthetic compound that merges the versatile benzamide (B126) framework with strategically important nitro and chloro substituents. While specific experimental data for this exact molecule is not widely published, a robust understanding can be constructed through logical synthetic proposals and by drawing analogies from closely related structures. The compound can be readily synthesized via a Schotten-Baumann reaction, and its structure can be characterized using standard spectroscopic methods. The combination of the 4-nitrobenzoyl and 4-chlorobenzyl moieties suggests a strong potential for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. Comprehensive investigation into its synthesis, structural characterization, and biological evaluation is a valid scientific objective that could yield a molecule with interesting and potentially useful properties.

Derivatives and Analogues: Synthesis and Structure Activity Relationship Sar Studies

Rational Design Principles for N-(4-chlorobenzyl)-4-nitrobenzamide Analogues

The rational design of analogues is a cornerstone of medicinal chemistry, leveraging an understanding of the parent molecule's structure and activity to create improved versions. For this compound, this involves strategies like bioisosteric replacement, scaffold derivatization, and fragment-based design.

Bioisosterism is a strategy used in drug design to modify a lead compound by replacing atoms or functional groups with others that have similar physical or chemical properties. drughunter.com This approach can lead to enhanced activity, better selectivity, reduced side effects, or improved metabolic stability. spirochem.comufrj.br For this compound, several bioisosteric replacements can be envisioned:

Halogen Replacement: The chlorine atom on the benzyl (B1604629) ring can be replaced by other halogens (e.g., fluorine, bromine) or by a methyl group, which has a similar lipophilicity. u-tokyo.ac.jp This can influence the electronic and steric properties of the molecule, potentially affecting its binding to a biological target.

Nitro Group Replacement: The nitro group is a strong electron-withdrawing group. It can be replaced by other bioisosteres such as a cyano (-CN), trifluoromethyl (-CF3), or a sulfonyl group (-SO2R). These modifications would alter the electronic distribution of the benzamide (B126) ring and could impact biological activity.

Amide Bond Mimetics: The central amide bond is susceptible to enzymatic hydrolysis. Replacing it with more stable isosteres like triazoles, oxadiazoles, or even reversing its orientation (retroamides) can enhance metabolic stability while maintaining key hydrogen bonding interactions. drughunter.com

The goal of these replacements is to fine-tune the molecule's properties to achieve a better balance of potency, selectivity, and pharmacokinetic parameters. slideshare.net

Scaffold derivatization involves making significant modifications to the core structure of the molecule. This can lead to the discovery of new classes of compounds with potentially different biological activities. An example of this approach is the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.govresearchgate.net In this case, the original benzamide scaffold is significantly altered by the addition of chloro and sulfamoyl substituents, creating a new chemical framework for exploration. nih.govresearchgate.net This strategy allows for the exploration of a much wider chemical space compared to simple substituent changes.

Fragment-based drug discovery (FBDD) is a method for developing potent drug candidates starting from low-molecular-weight fragments that bind weakly to a target. frontiersin.orgnih.gov This approach offers advantages over traditional high-throughput screening, including higher hit rates and more efficient optimization. nih.govrug.nl

For this compound, an FBDD approach would involve:

Deconstruction: Breaking the molecule down into its constituent fragments, such as the 4-chlorobenzyl group and the 4-nitrobenzamide (B147303) group.

Fragment Screening: Screening these and similar fragments against a biological target using sensitive biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR), or Isothermal Titration Calorimetry (ITC) to identify binding modes. frontiersin.orgrug.nlnih.gov

Fragment Linking or Growing: Once the binding modes of individual fragments are understood, they can be "grown" by adding functional groups to improve affinity or "linked" together to create a more potent molecule that occupies multiple binding sites. rug.nl

This strategy allows for a more rational and efficient exploration of the chemical space around the initial fragments to achieve enhanced interactions with the target. nih.gov

Advanced Synthetic Strategies for Novel Analogues

The synthesis of novel analogues of this compound relies on versatile and efficient chemical reactions that allow for the systematic modification of different parts of the molecule.

Modifications to the N-benzyl portion of the molecule can be achieved by reacting a substituted benzoyl chloride with a variety of benzylamines. The Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride, is a common method for forming the amide bond. mdpi.com

For example, N-(3-chlorophenethyl)-4-nitrobenzamide was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com Similarly, N-(2,2-diphenylethyl)-4-nitrobenzamide was prepared from 2,2-diphenylethan-1-amine and 4-nitrobenzoyl chloride. mdpi.com This highlights the strategy of using different amine building blocks to introduce diversity into the N-benzyl part of the molecule.

A collection of N-(4-halobenzyl)amides has been synthesized from various benzoic acids and 4-halobenzylamines using (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as a coupling agent, demonstrating another effective method for amide bond formation. nih.gov

Systematic variation of substituents on both aromatic rings is crucial for developing a comprehensive Structure-Activity Relationship (SAR). This involves synthesizing a library of compounds where the position and nature of the substituents are methodically changed.

Research has shown the synthesis of N-(4-halobenzyl)amides derived from benzoic acids with a wide range of substituents on the aromatic ring, including CH3, OH, OMe, F, Cl, Br, NO2, tert-butyl, and phenyl groups. nih.gov This systematic approach allows for the evaluation of how different electronic and steric properties on the benzamide ring affect the compound's activity.

Similarly, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized, where various aliphatic, aromatic, and heterocyclic amines were reacted with an activated carboxylic acid intermediate. nih.gov This led to a diverse set of compounds with substituents at the N-aryl position, including those with electron-donating (CH3) and electron-withdrawing (NO2) groups, which were found to significantly influence inhibitory activity against certain enzymes. nih.govresearchgate.net

The table below summarizes some of the synthesized analogues and the synthetic strategies employed.

Compound Name Modification Site Synthetic Precursors Key Reaction Type Reference
N-(3-chlorophenethyl)-4-nitrobenzamideN-benzyl moiety2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chlorideSchotten–Baumann reaction mdpi.com
N-(2,2-diphenylethyl)-4-nitrobenzamideN-benzyl moiety2,2-diphenylethan-1-amine and 4-nitrobenzoyl chlorideAmide bond formation mdpi.com
N-(4-Chlorobenzyl)-3-methyl-4-nitrobenzamideBenzamide ring3-methyl-4-nitrobenzoic acid and 4-chlorobenzylamineBOP coupling nih.gov
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamideScaffold derivatization and N-aryl variation2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoyl chloride and 2-methyl-5-nitroanilineAcyl chloride reaction with amine nih.gov

These studies demonstrate that a combination of rational design principles and versatile synthetic methodologies is essential for the exploration of the chemical space around this compound and the development of analogues with potentially improved properties.

Potential Applications Beyond Traditional Pharmaceutical Contexts

Applications in Advanced Materials Science

The structural rigidity and potential for intermolecular interactions make N-(4-chlorobenzyl)-4-nitrobenzamide a candidate for the development of next-generation materials.

The nearly planar structure of this compound, with a minimal dihedral angle between its aromatic rings, is a desirable characteristic for organic electronic materials. nih.gov This planarity can facilitate π-π stacking, which is crucial for efficient charge transport in organic semiconductors. The presence of the electron-withdrawing nitro group and the chloro-substituted phenyl ring can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Thoughtful manipulation of these electronic properties is a key strategy in designing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). While direct application of this specific compound in devices is not yet widely reported, its structural motifs are common in materials developed for these technologies.

The ability of this compound to form predictable, ordered structures through non-covalent interactions is a cornerstone of its potential in supramolecular chemistry. The crystal structure reveals that N-H···O hydrogen bonds involving the nitro group link the molecules into zigzag chains. nih.gov These well-defined hydrogen bonding patterns, coupled with potential π-π stacking interactions, can be exploited to construct complex, self-assembled systems. Such supramolecular architectures are foundational for creating "smart" materials, such as those with responsive properties, and for crystal engineering, where the goal is to design solids with specific physical and chemical properties.

Interaction Type Description Significance in Supramolecular Assembly
N-H···O Hydrogen Bonds The amide proton acts as a hydrogen bond donor to the oxygen atoms of the nitro group on an adjacent molecule.These strong, directional interactions are key to forming one-dimensional chains and other predictable architectures.
π-π Stacking The planar aromatic rings can stack on top of each other, facilitating intermolecular electronic communication.This is crucial for charge transport in organic electronic materials and can influence the optical properties of the assembly.
C-H···O Interactions Weaker hydrogen bonds involving carbon-hydrogen bonds and oxygen atoms can further stabilize the crystal packing.These interactions contribute to the overall stability and specific three-dimensional arrangement of the molecules.

This table provides a summary of the key non-covalent interactions that can drive the self-assembly of this compound.

Aromatic polyimides are known for their exceptional thermal, mechanical, and chemical stability, but often suffer from poor solubility, which complicates their processing. nih.gov A key strategy to overcome this is the incorporation of bulky or functional pendant groups into the polymer backbone. These groups disrupt the close packing of the polymer chains, thereby enhancing solubility without significantly compromising the desirable properties of the polyimide. nih.gov

This compound, or more precisely, derivatives of it, can serve as a precursor to diamine or dicarboxylic acid monomers that contain this pendant structure. The introduction of the this compound moiety as a side group could lead to the development of more processable high-performance polymers. These modified polymers could then be used to create functional coatings with enhanced thermal stability, chemical resistance, or specific surface properties.

Applications in Analytical Chemistry and Sensor Development

The electronic and structural characteristics of this compound also make it an interesting candidate for the development of new analytical reagents and sensors.

The 4-nitrobenzamide (B147303) portion of the molecule is a well-known chromophore. Changes in the electronic environment around this group can lead to a shift in its absorption or emission of light. This principle can be harnessed to develop chromogenic (color-changing) or fluorogenic (fluorescence-changing) sensors. For instance, if the molecule is designed to selectively bind to a specific analyte, this binding event could alter the electronic structure of the nitroaromatic system, resulting in a detectable optical signal. While research on this compound for this specific purpose is still emerging, related nitroaromatic compounds have been successfully employed as sensors.

The amide and nitro groups in this compound contain oxygen atoms with lone pairs of electrons, making them potential binding sites for metal ions. The specific geometry and electronic nature of these binding sites could lead to selective complexation with certain metal ions. By incorporating this molecule into a larger system, such as a polymer or a surface, it could be used to create a sensor for detecting specific metal ions in a sample. The binding of a metal ion would likely perturb the electronic structure of the molecule, leading to a change in its optical or electrochemical properties, which could then be measured. The development of such sensors is an active area of research in analytical chemistry.

While the full potential of this compound is yet to be unlocked, its fundamental chemical and structural properties point towards a promising future in materials science and analytical chemistry. Its planar structure, capacity for self-assembly through hydrogen bonding and π-π stacking, and the electronic nature of its substituents make it a versatile building block. Further research into the synthesis of derivatives and their incorporation into larger systems will undoubtedly pave the way for innovative applications in organic electronics, advanced polymers, and sensitive analytical sensors, showcasing the immense value that can be found in exploring the non-traditional applications of known chemical scaffolds.

Stationary Phases or Modifiers in Chromatographic Separations

The specific use of this compound as a stationary phase in chromatography is not extensively documented in publicly available research. However, the molecular structure of the compound, featuring a polar nitro group, a nonpolar chlorobenzyl group, and an amide linkage capable of hydrogen bonding, suggests its potential as a modifier for stationary phases in specialized chromatographic applications.

In theory, its amphiphilic nature could be exploited in mixed-mode chromatography to achieve unique selectivities for separating complex mixtures of acidic, basic, and neutral compounds. The nitroaromatic ring, being electron-deficient, could also participate in π-π stacking interactions with electron-rich analytes, a principle that has been successfully applied with other nitroaromatic-based stationary phases.

Catalysis and Organocatalysis

The field of catalysis offers intriguing possibilities for this compound, both as a ligand in metal-catalyzed reactions and potentially as an organocatalyst itself.

Design as Ligands for Asymmetric Catalysis

While direct studies on this compound as a ligand for asymmetric catalysis are not prominent, the broader class of benzamides has been explored for this purpose. The amide functional group can coordinate with metal centers, and by introducing chiral auxiliaries, it is possible to create an asymmetric environment around the metal. The synthesis of related N-benzylbenzamide derivatives has been reported, highlighting the accessibility of this chemical scaffold. For this compound to be an effective ligand in asymmetric catalysis, it would likely require modification to incorporate a chiral center, which would then allow for enantioselective control in reactions such as reductions, oxidations, or carbon-carbon bond formations.

Exploration of Intrinsic Organocatalytic Properties

The potential for this compound to act as an organocatalyst is an area ripe for exploration. The amide group can function as a hydrogen bond donor, a key feature in many organocatalytic transformations. For instance, it could potentially activate electrophiles by forming hydrogen bonds, making them more susceptible to nucleophilic attack. The nitro group, being strongly electron-withdrawing, enhances the acidity of the amide proton, which could be beneficial in certain catalytic cycles. While no specific studies have been published demonstrating the intrinsic organocatalytic activity of this compound, its structural motifs are present in known organocatalysts, suggesting this as a promising avenue for future research.

Agrochemical and Veterinary Research (Mechanistic, Non-Human Models)

The structural features of this compound have led to its investigation in the agrochemical sector, with preliminary studies indicating potential herbicidal and insecticidal activities.

Mechanistic Study of Herbicidal Activity in Plant Models

Research has shown that certain N-benzylbenzamide derivatives exhibit herbicidal properties. A patent has disclosed a series of N-benzylbenzamide compounds, including this compound, as having potential use as herbicides. The proposed mechanism of action for some related benzamides involves the inhibition of cellulose (B213188) biosynthesis in plants. This disruption of cell wall formation leads to stunted growth and eventual death of the plant. While the specific molecular target of this compound has not been definitively identified, it is hypothesized to act through a similar pathway. Further mechanistic studies on susceptible plant models would be necessary to elucidate the precise mode of action.

Mechanistic Studies of Antiparasitic Effects in Veterinary In Vitro Systems

Currently, there is a lack of specific published in vitro studies detailing the mechanistic effects of this compound against veterinary parasites. However, based on its chemical structure, we can infer potential mechanisms of action by examining the well-documented antiparasitic activities of nitroaromatic compounds and benzamide (B126) derivatives.

The antiparasitic action of many nitro-containing drugs is dependent on their activation within the parasite. nih.gov This process is often mediated by parasite-specific enzymes, such as nitroreductases, which are capable of reducing the nitro group. nih.govnih.govplos.orgnih.gov This reduction leads to the formation of highly reactive cytotoxic species, including radical anions and other intermediates that can induce significant damage to cellular macromolecules. nih.govresearchgate.net

A key enzyme in this process is pyruvate (B1213749) ferredoxin oxidoreductase (PFOR), which is essential for anaerobic energy metabolism in many protozoa and anaerobic bacteria. nih.gov The reduction of nitro compounds by electrons from PFOR can lead to the generation of toxic intermediates that cause nitrosative stress. nih.gov This mechanism is a cornerstone of the activity of drugs like metronidazole (B1676534) against parasites such as Giardia lamblia. nih.gov

Furthermore, parasites like Trypanosoma cruzi are particularly vulnerable to oxidative stress due to a deficiency in antioxidant enzymes found in their mammalian hosts. researchgate.net The generation of radical anions from nitro compounds can deplete the parasite's primary defense against oxidative damage, trypanothione (B104310) reductase, leading to cell death. researchgate.net

The benzamide component of this compound also suggests a potential for antiparasitic activity. Benzimidazole (B57391) anthelmintics, a major class of veterinary drugs, function by binding to the β-tubulin of parasitic worms. osu.edunih.gov This binding inhibits the polymerization of microtubules, which are crucial for essential cellular functions such as energy metabolism and maintenance of cell structure. osu.edunih.gov The disruption of microtubule formation ultimately leads to the starvation and death of the parasite. osu.edu While this compound is a benzamide and not a benzimidazole, the amide linkage is a common feature in many biologically active molecules, and its interaction with parasitic enzymes or structural proteins cannot be ruled out without specific studies.

Given these established mechanisms for related compounds, it is plausible that this compound could exert antiparasitic effects in veterinary in vitro systems through one or more of the following pathways:

Reductive activation by parasitic nitroreductases: Leading to the generation of cytotoxic radicals and subsequent damage to DNA, proteins, and lipids.

Inhibition of key metabolic enzymes: Such as those involved in energy metabolism, similar to the action of other nitroaromatic drugs.

Disruption of cytoskeletal components: Potentially through interaction with tubulin or other structural proteins, a mechanism characteristic of benzimidazole anthelmintics.

To illustrate the potential antiparasitic activity, the following table presents data from in vitro studies on related nitro-containing compounds against various parasites.

CompoundParasiteIn Vitro Activity (IC50/EC50)Host Cell for Intracellular AssaysReference
Nitrofurylazines Trypanosoma congolense IL30000.03 - 0.04 µMN/A nii.ac.jp
5-nitro-2-thienyl-malononitrile Trypanosoma cruzi (amastigotes)Similar to nifurtimoxJ774 macrophages nih.gov
5-nitroindazoles Leishmania spp. (promastigotes)Complete lysisN/A nih.gov
Amphotericin B Leishmania donovani (amastigotes)0.02 - 0.40 µMPEMs, BMMΦ, PBMΦ, THP-1 cells nih.gov
Miltefosine Leishmania donovani (amastigotes)0.16 - 7.67 µMPBMΦ, PEMs, BMMΦ nih.gov

This table is for illustrative purposes to show the potential range of activity of nitro-containing compounds and does not represent data for this compound.

Further research, including direct in vitro screening against a panel of relevant veterinary parasites and subsequent mechanistic studies, is necessary to elucidate the actual antiparasitic potential and mode of action of this compound.

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-4-nitrobenzamide, and how can reaction efficiency be validated?

The Schotten–Baumann reaction is a robust method for synthesizing aromatic amides. For N-(4-chlorobenzyl)-4-nitrobenzamide, combine equimolar 4-nitrobenzoyl chloride (1 mmol) with 4-chlorobenzylamine (1 mmol) in dichloromethane. Add triethylamine (1.5 mmol) as a base to deprotonate the amine and trap HCl. Monitor reaction completion via TLC (chloroform/diethyl ether/n-hexane = 6:3:1). Purify via short-column chromatography (neutral Al₂O₃) and confirm yield (~90%) and purity via melting point (147–149°C) and NMR .

Q. Which spectroscopic techniques are critical for characterizing N-(4-chlorobenzyl)-4-nitrobenzamide?

  • ¹H/¹³C NMR : Aromatic protons exhibit AA'BB' splitting patterns (δ 8.33–8.40 ppm for nitrobenzene; δ 7.27–7.40 ppm for chlorobenzyl). The amide proton appears as a triplet (δ ~8.95 ppm, J = 5.6 Hz).
  • UV-Vis : Absorption maxima at ~239 nm (ε = 14,100 M⁻¹cm⁻¹) and 290 nm (ε = 11,700 M⁻¹cm⁻¹) indicate π→π* and n→π* transitions .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 305.0688 (Δm < 2 ppm) and fragmentation pathways (e.g., loss of NO· radical, m/z 120) .

Q. How does the nitro group influence the compound’s stability under analytical conditions?

The nitro group enhances electron-withdrawing effects, stabilizing the amide bond. However, in ESI-MS, it promotes fragmentation via two pathways:

  • Pathway 1 : Amide bond cleavage generates (4-nitrobenzylidyne)oxonium (m/z 150) and 4-nitrobenzamidic cations (m/z 167).
  • Pathway 2 : σ-bond cleavage yields 2-(4-chlorophenyl)ethan-1-ylium (m/z 139) and resonance-stabilized radicals (m/z 103) .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like neurokinin receptors. Use the following parameters:

  • Ligand preparation : Optimize geometry at B3LYP/6-31G(d).
  • Receptor selection : Homology model based on SR 48,968 (PDB: 1NK2).
  • ADME prediction : Calculate topological polar surface area (TPSA ~90 Ų) and logP (~3.2) to evaluate bioavailability .

Q. What experimental strategies resolve contradictions in spectral data for structurally similar analogs?

  • Case : Conflicting ¹³C NMR shifts for 3-chloro vs. 4-chloro isomers.
  • Solution : Use DEPT-135 to distinguish CH₂/CH₃ groups. Compare with synthesized standards (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) and apply 2D NMR (HSQC, HMBC) to assign quaternary carbons .

Q. How do substituent positions (chloro vs. nitro) affect electronic properties and reactivity?

  • Hammett constants : σₚ (NO₂) = +0.78; σₘ (Cl) = +0.37. The para-nitro group increases electrophilicity, accelerating nucleophilic substitution at the benzyl position.
  • DFT calculations : HOMO-LUMO gaps (ΔE ~5.2 eV) indicate charge-transfer interactions in excited states, relevant for photochemical studies .

Methodological Tables

Table 1: Key Spectroscopic Data for N-(4-Chlorobenzyl)-4-nitrobenzamide

TechniqueObservationSignificance
¹H NMR (DMSO-d₆)δ 8.95 (t, J = 5.6 Hz, NH); δ 8.33–8.40 (AA'BB', Ar-NO₂)Confirms amide bond and aromaticity
HRMS[M+H]⁺ m/z 305.0683 (Δm = -1.31 ppm)Validates molecular formula
UV-Vis (MeOH)λₘₐₓ = 239 nm (ε = 14,100)Indicates conjugation extent

Table 2: Comparison of Fragmentation Pathways in ESI-MS

PathwayFragmentm/zMechanism
1(4-Nitrobenzylidyne)oxonium150Amide bond cleavage + NO· loss
24-Nitrobenzamidic167α-C–N bond rupture
3C₈H₆Cl⁺139HCl elimination from chlorobenzyl

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-4-nitrobenzamide

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